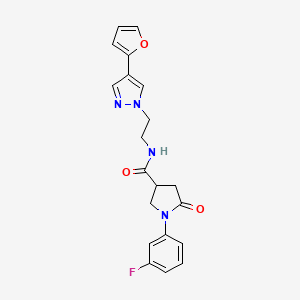![molecular formula C14H20ClNO4 B2801151 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride CAS No. 1052531-38-0](/img/structure/B2801151.png)
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride, also known as BPDP, is a chemical compound that has gained significant attention in the scientific research field due to its potential therapeutic applications. BPDP is a beta-adrenergic receptor antagonist that has been shown to have promising effects on various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
The paper by Li Petri et al. (2021) discusses the utility of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry for developing treatments for various diseases. The pyrrolidine ring's sp^3 hybridization, stereochemistry contribution, and 3D structure exploration make it a valuable scaffold for bioactive molecules. This review covers the design and synthesis of novel compounds with pyrrolidine rings, emphasizing stereochemistry's role in drug efficacy and selectivity (Li Petri et al., 2021).
Dioxins and Polychlorinated Biphenyls (PCBs)
Steenland et al. (2004) provide insights into the classification of dioxins as carcinogens, focusing on the mechanistic action through the aryl hydrocarbon receptor (AhR). This paper reviews the epidemiological and mechanistic evidence supporting the carcinogenic classification of dioxins, highlighting their environmental persistence and bioaccumulation potential. The significance of understanding such compounds lies in their environmental impact and implications for human health, which might be of interest in the broader context of studying related chemical structures (Steenland et al., 2004).
Environmental Persistence and Toxicity
Mukherjee et al. (2016) review methods for removing dioxins and furans from incinerator flue gas, highlighting the challenges in managing these pollutants. The paper discusses various techniques to reduce the concentrations of such compounds, emphasizing the need for efficient, cost-effective, and sustainable solutions. This research is pertinent for understanding the environmental management of toxic chemical emissions, which shares concerns with the broader class of compounds including 1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride (Mukherjee et al., 2016).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c16-11(8-15-5-1-2-6-15)9-17-12-3-4-13-14(7-12)19-10-18-13;/h3-4,7,11,16H,1-2,5-6,8-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJGHQVUNEFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)

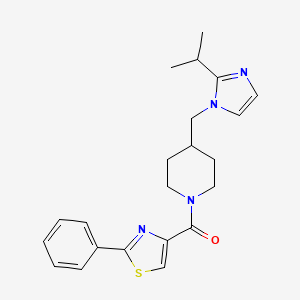

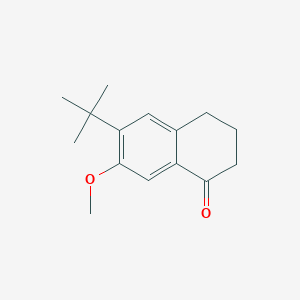
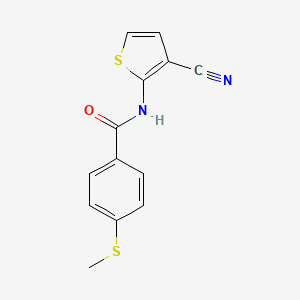
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)
![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)
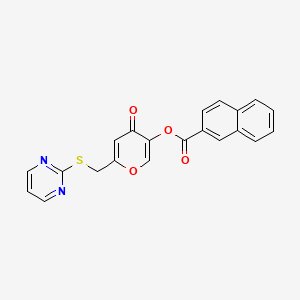
![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)
